ethyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-benzo[g]indole-3-carboxylate
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Overview
Description
ETHYL 5-HYDROXY-1-(3-ISOPROPOXYPROPYL)-2-METHYLBENZO[G]INDOLE-3-CARBOXYLATE is a synthetic indole derivative. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of ETHYL 5-HYDROXY-1-(3-ISOPROPOXYPROPYL)-2-METHYLBENZO[G]INDOLE-3-CARBOXYLATE involves several steps. One common method includes the reaction of 5-hydroxy-2-methyl-1H-indole-3-carboxylate with 3-isopropoxypropyl bromide under basic conditions to form the desired product . Industrial production methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
ETHYL 5-HYDROXY-1-(3-ISOPROPOXYPROPYL)-2-METHYLBENZO[G]INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 5-HYDROXY-1-(3-ISOPROPOXYPROPYL)-2-METHYLBENZO[G]INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-HYDROXY-1-(3-ISOPROPOXYPROPYL)-2-METHYLBENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 5-HYDROXY-1-(3-ISOPROPOXYPROPYL)-2-METHYLBENZO[G]INDOLE-3-CARBOXYLATE can be compared with other indole derivatives, such as:
ETHYL 5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE: Similar structure but lacks the isopropoxypropyl group.
ETHYL 5-HYDROXY-1-METHYL-2-(TRANS-2-PHENYLCYCLOPROPYL)-1H-INDOLE-3-CARBOXYLATE: Contains a different substituent on the indole ring.
The uniqueness of ETHYL 5-HYDROXY-1-(3-ISOPROPOXYPROPYL)-2-METHYLBENZO[G]INDOLE-3-CARBOXYLATE lies in its specific substituents, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C22H27NO4 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-methyl-1-(3-propan-2-yloxypropyl)benzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C22H27NO4/c1-5-26-22(25)20-15(4)23(11-8-12-27-14(2)3)21-17-10-7-6-9-16(17)19(24)13-18(20)21/h6-7,9-10,13-14,24H,5,8,11-12H2,1-4H3 |
InChI Key |
NKRXBPNMOQSLRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)CCCOC(C)C)C |
Origin of Product |
United States |
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